5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(2-Fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes fluorine, methyl, and sulfonyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl and methylphenyl groups. The sulfonyl group is then added through sulfonylation reactions.
Preparation of Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Fluorophenyl and Methylphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The fluorophenyl and methylphenyl groups can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
Medicinally, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The fluorophenyl and sulfonyl groups can interact with enzymes or receptors, altering their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(2-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
5-(2-Chlorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and biological activity.
5-(2-Fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole: The fully aromatic pyrazole ring may exhibit different reactivity compared to the dihydro version.
Uniqueness
The presence of both fluorophenyl and sulfonyl groups in 5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole makes it unique. These groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H21FN2O2S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H21FN2O2S/c1-16-7-11-18(12-8-16)22-15-23(20-5-3-4-6-21(20)24)26(25-22)29(27,28)19-13-9-17(2)10-14-19/h3-14,23H,15H2,1-2H3 |
InChI Key |
LQPPZERKCFWWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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